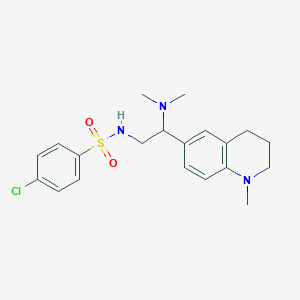
4-chloro-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-chloro-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives and their synthesis, biological screening, and potential applications, which can provide insights into the nature of the compound of interest.
Synthesis Analysis
The synthesis of related sulfonamide derivatives is detailed in the second paper, where N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized. The process involved the reaction of 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amine in basic aqueous media, followed by a reaction with electrophiles in the presence of a base and a polar aprotic solvent . This method could potentially be adapted for the synthesis of the compound by using the appropriate dimethylamino and tetrahydroquinolinyl ethylamine as starting materials.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is typically elucidated using spectroscopic techniques such as H-NMR, IR, and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The compound of interest would likely exhibit characteristic sulfonamide IR absorption bands and a distinct mass spectral pattern due to its chloro and dimethylamino substituents.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, depending on their substituents and reaction conditions. The papers do not provide specific reactions for the compound , but sulfonamides generally can undergo nucleophilic substitution reactions, hydrolysis, and can act as ligands in coordination chemistry . The presence of a dimethylamino group and a tetrahydroquinolinyl moiety could influence the reactivity and selectivity of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The compound , with its chloro and dimethylamino substituents, would likely be soluble in polar aprotic solvents and exhibit a certain degree of stability under acidic and basic conditions. The presence of the tetrahydroquinolinyl group could confer additional aromatic character and influence the compound's photophysical properties .
Relevant Case Studies
Although the provided papers do not mention case studies involving the exact compound of interest, they do discuss the biological screening of related sulfonamide derivatives. For instance, the second paper reports on the antibacterial activity and enzyme inhibition potential of synthesized compounds against Gram-negative and Gram-positive bacteria, as well as lipoxygenase and chymotrypsin enzymes . The third paper describes the anti-HIV activity of 4-chloro-2-mercapto-N-(1,4,5,6-tetrahydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, with one compound showing reasonable activity . These studies suggest that the compound of interest may also possess biological activities worth investigating.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis Methods
Research has explored the structural characteristics and synthesis of compounds structurally related to the specified chemical. For instance, studies have detailed the intramolecular and intermolecular interactions of similar compounds, contributing to our understanding of their chemical behavior and potential applications in designing more effective molecules for various scientific purposes (Gelbrich, Haddow, & Griesser, 2011).
Potential Anticancer Applications
One study synthesized and evaluated novel benzenesulfonamides incorporating 1,3,5-triazine moieties for their efficiency as carbonic anhydrase inhibitors, showcasing potential applications in cancer treatment (Lolak et al., 2019). These compounds demonstrated selective inhibition against tumor-associated carbonic anhydrase isoforms, highlighting their promise as anticancer agents.
Environmental and Analytical Chemistry Applications
The analysis of primary and secondary aliphatic amines in environmental samples, such as waste and surface water, after derivatization with benzenesulfonyl chloride, suggests applications in environmental monitoring and analytical chemistry (Sacher, Lenz, & Brauch, 1997). This work underscores the role of related sulfonamide compounds in developing analytical methodologies for environmental pollutants.
Antimicrobial Activity
The synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives shed light on the potential use of structurally similar compounds in combating microbial infections. These compounds displayed significant activity against Gram-positive bacteria, indicating their relevance in the development of new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2S/c1-23(2)20(14-22-27(25,26)18-9-7-17(21)8-10-18)16-6-11-19-15(13-16)5-4-12-24(19)3/h6-11,13,20,22H,4-5,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLGLGLPZJFRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


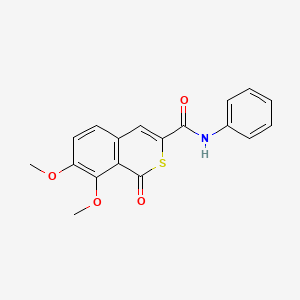
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2505966.png)
![Methyl 4-[[methyl(oxirane-2-carbonyl)amino]methyl]benzoate](/img/structure/B2505967.png)
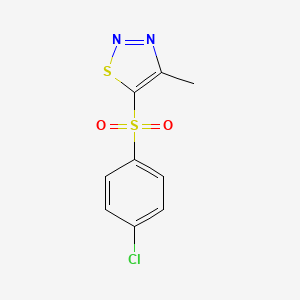
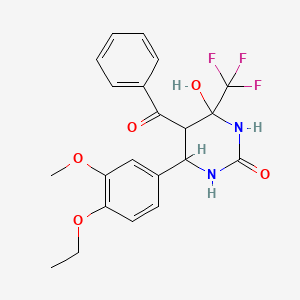
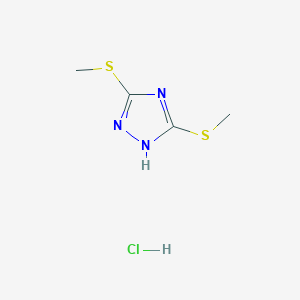

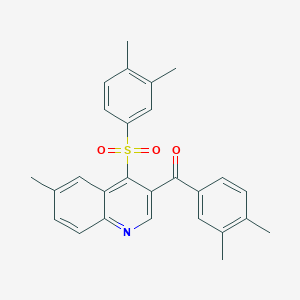
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2505977.png)

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2505979.png)
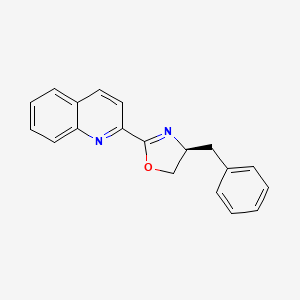
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2505985.png)